molecular formula C10H15N3O2 B6638741 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one

3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one

Cat. No. B6638741
M. Wt: 209.24 g/mol
InChI Key: BRODUZOXACLKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one, also known as ADHP, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one has shown potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been investigated for its antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases.

Advantages and Limitations for Lab Experiments

3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for a range of analytical techniques. However, there are also limitations to its use in lab experiments. This compound is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, its potential toxicity and side effects must be carefully considered when using it in experiments.

Future Directions

There are several future directions for research on 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative disorders. Another area of research is the investigation of this compound's potential as an antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.

Synthesis Methods

3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one can be synthesized through a multistep process that involves the reaction of 1,4-diketones with primary amines to form the corresponding enaminones, which are then cyclized using an acid catalyst to produce the pyrazolone ring. The resulting product is then reduced using a reducing agent to obtain this compound.

properties

IUPAC Name

3-(azepane-1-carbonyl)-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-9-7-8(11-12-9)10(15)13-5-3-1-2-4-6-13/h1-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRODUZOXACLKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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